Ammonium chlorate

Übersicht

Beschreibung

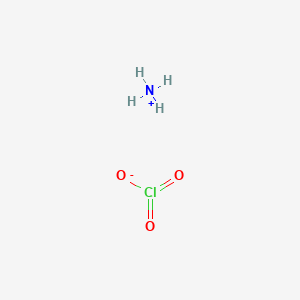

Ammonium chlorate is an inorganic compound with the chemical formula NH₄ClO₃ . It is a powerful oxidizer and is known for its instability, decomposing independently and sometimes violently at room temperature . This compound is typically found in small, colorless crystals and is highly soluble in water.

Vorbereitungsmethoden

Ammonium chlorate can be synthesized through several methods:

Neutralization of Chloric Acid: This involves neutralizing chloric acid with either ammonia or ammonium carbonate.

Double Displacement Reactions: Another method involves precipitating barium, strontium, or calcium chlorates with ammonium carbonate or ammonium sulfate, producing the respective carbonate or sulfate precipitate and an this compound solution.

Bitartrate Method: This method uses warm solutions of potassium chlorate and ammonium bitartrate.

Analyse Chemischer Reaktionen

Ammonium chlorate undergoes several types of chemical reactions:

Decomposition: On heating, this compound decomposes at about 102°C, liberating nitrogen, chlorine, and oxygen.

Oxidation and Reduction: Due to its strong oxidizing properties, this compound can participate in various oxidation-reduction reactions.

Substitution: It can react with other compounds in substitution reactions, although these are less common due to its instability.

Common reagents used in these reactions include chloric acid, ammonia, and various chlorates. The major products formed from these reactions are typically nitrogen, chlorine, and oxygen gases.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Ammonium chlorate is synthesized by neutralizing chloric acid with ammonia. It is characterized by its instability and strong oxidizing capabilities, which are crucial in various chemical reactions. Upon decomposition, this compound releases oxygen, facilitating oxidation processes that are essential in many applications.

Scientific Research Applications

-

Chemical Reagent :

- This compound serves as a reagent in chemical synthesis and reactions due to its oxidizing nature. It is particularly useful in the production of chlorates and other derivative chemicals.

- Explosive Studies :

- Microbial Inhibition :

Industrial Applications

-

Chemical Manufacturing :

- In industrial settings, this compound is utilized for producing other chemicals requiring strong oxidizers. Its role in manufacturing processes highlights its importance in the chemical industry.

- Environmental Applications :

Case Studies

-

Explosive Potential :

A study conducted on the explosive properties of this compound revealed that mixtures with powdered aluminum could produce explosive reactions comparable to more traditional explosives like ETN (Erythritol tetranitrate). The experiments indicated that under confined conditions, the compound could achieve high detonation velocities . -

Nitrification Inhibition :

In a controlled study assessing the effects of this compound on soil microbial communities, researchers found significant reductions in the populations of ammonia-oxidizing bacteria (AOB) when treated with chlorate. This inhibition was linked to improved nitrogen retention in agricultural soils, suggesting a practical application for enhancing crop yields while reducing environmental nitrogen runoff .

Wirkmechanismus

The mechanism of action of ammonium chlorate primarily involves its strong oxidizing properties. When it decomposes, it releases oxygen, which can react with other substances, leading to oxidation reactions. This property makes it useful in various chemical processes where oxidation is required.

Vergleich Mit ähnlichen Verbindungen

Ammonium chlorate can be compared with other similar compounds such as:

Ammonium Perchlorate (NH₄ClO₄): Unlike this compound, ammonium perchlorate is more stable and is widely used in rocket propellants.

Potassium Chlorate (KClO₃): This compound is also a strong oxidizer but is more stable than this compound and is used in safety matches and explosives.

Sodium Chlorate (NaClO₃): Sodium chlorate is another strong oxidizer used in herbicides and the paper industry.

The uniqueness of this compound lies in its strong oxidizing properties combined with its instability, making it both useful and hazardous in various applications .

Eigenschaften

CAS-Nummer |

10192-29-7 |

|---|---|

Molekularformel |

ClH4NO3 |

Molekulargewicht |

101.49 g/mol |

IUPAC-Name |

azane;chloric acid |

InChI |

InChI=1S/ClHO3.H3N/c2-1(3)4;/h(H,2,3,4);1H3 |

InChI-Schlüssel |

KHPLPBHMTCTCHA-UHFFFAOYSA-N |

SMILES |

[NH4+].[O-]Cl(=O)=O |

Kanonische SMILES |

N.OCl(=O)=O |

Key on ui other cas no. |

10192-29-7 |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

10326-21-3 (Parent) |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.